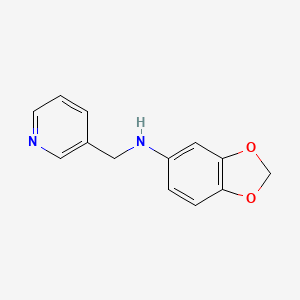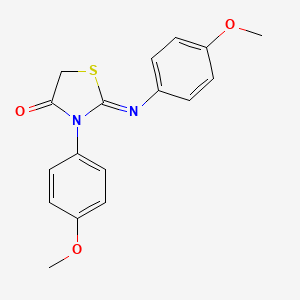
(S)-fluoxetine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).
Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
Fluoxetine, primarily known for its antidepressant properties, acts through the potent and selective inhibition of neuronal serotonin reuptake. This mechanism is crucial for its therapeutic efficacy in depressive disorders. Notably, fluoxetine and its metabolite desmethylfluoxetine exhibit elimination half-lives conducive to maintaining steady-state plasma concentrations during long-term treatment. This characteristic underpins its comparable overall therapeutic efficacy to traditional antidepressants like imipramine, amitriptyline, and doxepin in patients with unipolar depression (Benfield, Heel, & Lewis, 1986).
Nociceptive Pain Management
Fluoxetine's role in nociceptive pain management, although not fully elucidated, shows promise in several dimensions: intrinsic antinociceptive effects, enhancement of acute opioid analgesia, attenuation of tolerance development to opioid analgesia, attenuation of dependence development and abstinence syndrome, and potential effects on opioid-induced hyperalgesia. Most notable are its promising effects on opioid tolerance and dependence, offering a safe and tolerable alternative for managing both inflammatory pain and opioid tolerance and dependence (Barakat, Hamdy, & Elbadr, 2018).
Immunomodulatory Effects
Fluoxetine has been identified as having potential immunomodulatory effects, representing a novel pharmacological action beyond its antidepressant capabilities. Experimental findings suggest fluoxetine can modulate the immune function through both serotonin-dependent pathways and novel independent mechanisms. This action could help in treating various pathologies where immune deficiency and/or deregulation is present, highlighting the drug's relevance as an immunomodulator (Di Rosso, Palumbo, & Genaro, 2016).
Potential Role in COVID-19 Treatment
The repurposing of fluoxetine for treating COVID-19 has gained attention due to its non-canonical cellular pathways that could combat severe outcomes of the disease. Clinical studies have produced encouraging data on fluoxetine and fluvoxamine's role in COVID-19 treatment, highlighting the necessity for further investigation into their utility in the ongoing pandemic (Mahdi, Hermán, Réthelyi, & Bálint, 2022).
Propiedades
Nombre del producto |
(S)-fluoxetine(1+) |
|---|---|
Fórmula molecular |
C17H19F3NO+ |
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1 |
Clave InChI |
RTHCYVBBDHJXIQ-INIZCTEOSA-O |
SMILES isomérico |
C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227116.png)

![5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)
![1-[(3-chlorophenyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B1227121.png)
![3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1227122.png)
![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)
![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)
![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)
![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)

![2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone](/img/structure/B1227133.png)

![2-[4-((1R,2R,6S,7S)-3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-benzoylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1227136.png)
